Pomalidomide-CO-PEG1-C2-azide is commercially available from various suppliers, including Sigma-Aldrich and Tenova Pharma. It is classified as a functionalized cereblon ligand, which plays a crucial role in the mechanism of action of pomalidomide and its derivatives . The compound's chemical structure can be represented by the molecular formula .
The synthesis of pomalidomide-CO-PEG1-C2-azide typically involves several key steps:
The molecular structure of pomalidomide-CO-PEG1-C2-azide includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 386.36 g/mol |
SMILES | [N-]=[N+]=NCCOCCNC1=CC=CC=2C(=O)N(C(=O)C12)C3C(=O)NC(=O)CC3 |
Pomalidomide-CO-PEG1-C2-azide participates in various chemical reactions that leverage its azide functionality:
The mechanism of action for pomalidomide-CO-PEG1-C2-azide primarily involves:
Pomalidomide-CO-PEG1-C2-azide exhibits several notable physical and chemical properties:
Pomalidomide-CO-PEG1-C2-azide has significant applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0